D-Allethrin

Descripción

Historical Context and Evolution of Synthetic Pyrethroid Insecticides

The journey of synthetic pyrethroids began with the scientific exploration of natural pyrethrins (B594832), the insecticidal extracts from Chrysanthemum cinerariaefolium and C. coccineum flowers. wikipedia.orgmdpi.com For centuries, these natural extracts were valued for their ability to rapidly knock down insects with relatively low toxicity to mammals. mdpi.comchemistryviews.org However, their inherent instability in the presence of light and air limited their effectiveness in agricultural applications. nih.govinchem.org

The elucidation of the chemical structures of pyrethrin I and II in the 1920s by Hermann Staudinger and Leopold Ružička laid the groundwork for the synthesis of more stable analogues. wikipedia.org This led to the development of the first synthetic pyrethroid, allethrin (B1665230) , in 1949 by Milton S. Schechter and his team at the United States Department of Agriculture (USDA). wikipedia.orgnih.govwho.intnih.gov Allethrin's synthesis marked a significant milestone, offering a more stable and commercially viable alternative to natural pyrethrins. udelas.ac.pawho.intnih.gov Initially, the high cost of its multi-step synthesis posed a challenge to its commercialization, but poor pyrethrum flower harvests in the 1950s facilitated its market acceptance. nih.gov

The success of allethrin spurred further research, leading to the development of subsequent generations of synthetic pyrethroids with enhanced potency, greater photostability, and broader applications in agriculture and public health. nih.govnih.govmdpi.com These advancements included modifications to both the alcohol and acid moieties of the original pyrethrin structure, resulting in a diverse array of compounds. nih.govmontana.edu First-generation pyrethroids, like allethrin, resmethrin , and tetramethrin , were more active than natural pyrethrins but remained somewhat unstable in sunlight. wikipedia.orgmdpi.com The second generation, emerging in the mid-1970s, included photostable compounds like permethrin , cypermethrin , and deltamethrin (B41696) , which were suitable for agricultural use. wikipedia.orgnih.govjst.go.jp

Isomeric Composition and Stereochemical Significance for Research

The biological activity of pyrethroids is intrinsically linked to their stereochemistry. Allethrin itself is a complex mixture of eight possible stereoisomers due to the presence of three chiral centers in its structure. chemistryviews.orgwho.intherts.ac.ukherts.ac.uk These isomers arise from the different spatial arrangements of atoms around these chiral centers. researchgate.netufms.br

D-Allethrin is a specific isomeric mixture of allethrin. It is composed of the esters of (1R, cis, trans)-chrysanthemic acid with racemic allethrolone (B1665232). who.int More specifically, this compound consists of four isomers: [1R, trans;1R]-, [1R, trans;1S]-, [1R, cis;1R]-, and [1R, cis;1S]-isomers, typically in an approximate ratio of 4:4:1:1. who.int

The significance of stereochemistry lies in the fact that different isomers exhibit varying levels of insecticidal activity. who.intresearchgate.net Research has shown that the insecticidal potency of pyrethroids is highly stereospecific. jst.go.jparkat-usa.orgresearchgate.net For many pyrethroids, the (1R)-configuration on the cyclopropane (B1198618) ring is crucial for their insecticidal properties. arkat-usa.org In the case of allethrin, the [1R, trans;1S]-isomer is the most biologically active. who.int

This stereochemical specificity is a critical area of research, as it allows for the development of more effective and targeted insecticides. By isolating and producing the most active isomers, it is possible to create formulations with enhanced efficacy. researchgate.net This has led to the commercialization of various enriched isomeric mixtures, such as bioallethrin , esbiothrin , and S-bioallethrin , each with a specific composition of allethrin isomers designed to maximize insecticidal activity. who.int

Table 1: Isomeric Composition of Allethrin and Related Compounds

| Compound | Isomeric Composition |

|---|---|

| Allethrin | Racemic mixture of 8 stereoisomers. who.int |

| This compound | Mixture of [1R, trans;1R]-, [1R, trans;1S]-, [1R, cis;1R]-, and [1R, cis;1S]-isomers. who.int |

| Bioallethrin | Consists of [1R, trans;1R]- and [1R, trans;1S]-isomers in an approximate 1:1 ratio. who.int |

| Esbiothrin | Consists of [1R, trans;1R]- and [1R, trans;1S]-isomers in an approximate 1:3 ratio. who.int |

| S-Bioallethrin | The single [1R, trans;1S]-isomer. who.int |

Classification within Pyrethroid Insecticides: Type I Characteristics

Synthetic pyrethroids are broadly classified into two categories, Type I and Type II, based on their chemical structure and the resulting toxicological symptoms they produce in mammals. beyondpesticides.orgwho.intnih.gov

This compound is classified as a Type I pyrethroid . researchgate.netcmmcp.orghbm4eu.eu The defining structural characteristic of Type I pyrethroids is the absence of an α-cyano group on the 3-phenoxybenzyl alcohol moiety. wikipedia.orgbeyondpesticides.orgnih.gov

The primary mode of action for both types of pyrethroids involves disrupting the normal function of the nervous system by acting on voltage-gated sodium channels in nerve cell membranes. wikipedia.orgbeyondpesticides.orgumn.edu They prevent the channels from closing after activation, leading to a prolonged influx of sodium ions. wikipedia.orgnih.gov This results in repetitive nerve discharges, causing hyperexcitability and ultimately leading to paralysis and death of the insect. wikipedia.orgbeyondpesticides.org

While both types target sodium channels, there are differences in the specifics of their action. Type I pyrethroids, like this compound, cause a moderate prolongation of the sodium current. who.int This leads to a characteristic set of symptoms in mammals known as the "T-syndrome," which includes tremors, hyperexcitability, and convulsions. who.intumn.edu In contrast, Type II pyrethroids, which possess an α-cyano group, induce a much longer-lasting prolongation of the sodium current and can also affect other ion channels, such as chloride channels. beyondpesticides.orgwho.int This results in a different set of symptoms in mammals called the "CS-syndrome," characterized by choreoathetosis (writhing movements) and salivation. who.intumn.edu

Table 2: Comparison of Type I and Type II Pyrethroids

| Characteristic | Type I Pyrethroids (e.g., this compound) | Type II Pyrethroids |

|---|---|---|

| Chemical Structure | Lack an α-cyano group. wikipedia.orgbeyondpesticides.org | Contain an α-cyano group. wikipedia.orgbeyondpesticides.org |

| Effect on Sodium Channels | Moderate prolongation of sodium current. who.int | Long-lasting prolongation of sodium current. who.int |

| Toxicological Syndrome (in mammals) | T-syndrome (tremors, hyperexcitability). who.intumn.edu | CS-syndrome (choreoathetosis, salivation). who.intumn.edu |

| Examples | Allethrin, Permethrin, Resmethrin, Tetramethrin. mdpi.comcmmcp.org | Cypermethrin, Deltamethrin, Fenvalerate. beyondpesticides.orgresearchgate.net |

Structure

3D Structure

Propiedades

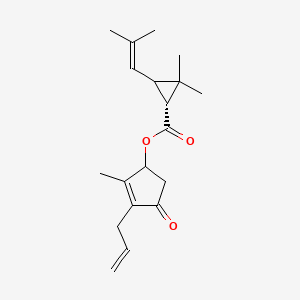

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14?,16?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-PREGVCBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)CC1OC(=O)[C@@H]2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177769 | |

| Record name | D-Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

VISCOUS LIQUID. | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

130 °C | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.01 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

231937-89-6, 584-79-2 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231937896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R)-cis,trans-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Molecular Mechanisms of Action and Target Interactions

Neurological Basis of Insecticidal Activity

The insecticidal action of D-Allethrin is rooted in its function as a potent neurotoxin. who.intwho.int It acts on the axons in both the peripheral and central nervous systems. who.int The fundamental mechanism involves the disruption of nerve impulses. researchgate.net In an unexposed neuron, an action potential is generated by the rapid influx of sodium ions (Na+) through voltage-gated sodium channels, which quickly open and then close (inactivate). nih.gov This process is followed by repolarization to return the neuron to its resting state. nih.gov

This compound intoxication leads to symptoms of hyperexcitation, tremors, and subsequent paralysis in insects. who.int This is a direct consequence of its effect on individual nerve fibers, where it can cause repetitive firing of neurons and a gradual depolarization of the nerve membrane. who.intpnas.org By prolonging the excitation of the nerve, this compound disrupts the precise electrical signaling required for coordinated muscle function and other essential physiological processes, ultimately leading to the insect's incapacitation and death. researchgate.netpnas.org

Voltage-Gated Sodium Channel Modulation and Gating Kinetics

This compound's primary molecular action is the modulation of the gating kinetics of voltage-gated sodium channels. researchgate.netnih.govmedchemexpress.com These channels are large transmembrane proteins that cycle through resting, open, and inactivated states to control the flow of sodium ions and thereby regulate membrane excitability. researchgate.netnih.gov this compound and other Type I pyrethroids drastically alter the normal gating process by modifying both the activation and inactivation kinetics. nih.gov

The key effect is a significant slowing of the channel's closing mechanism. nih.gov Specifically, this compound inhibits the deactivation (closing of the activation gate) and inactivation processes that normally terminate the sodium current during an action potential. nih.govpnas.org This results in a prolonged opening of the channel, allowing sodium ions to continue to flow into the nerve cell long after the initial stimulus has passed. researchgate.netnih.gov

Electrophysiological studies demonstrate this effect as the appearance of a large, slowly decaying sodium "tail current" upon repolarization of the nerve membrane. nih.govmedchemexpress.com This persistent inward sodium current causes the membrane to remain depolarized, leading to the repetitive firing and hyperexcitability characteristic of pyrethroid poisoning. pnas.orginchem.org The modification of even a small percentage of sodium channels (as low as 0.6-1%) is sufficient to produce these profound neurotoxic effects. inchem.org

Specific Receptor Site Interactions and Binding Affinity

This compound binds to specific receptor sites on the alpha subunit of the voltage-gated sodium channel. nih.govinchem.org The interaction is highly stereospecific, meaning the three-dimensional structure of the insecticide molecule is critical for its binding and subsequent effect. inchem.org Research and molecular modeling have identified two putative pyrethroid receptor sites, termed PyR1 and PyR2, on the insect sodium channel. nih.govmdpi.compnas.org

PyR1 (Site 1): This well-studied receptor site is located in a hydrophobic, lipid-exposed cavity formed by the interface of different structural elements of the channel protein. pnas.orgresearchgate.net Specifically, it involves the linker helix connecting segments S4 and S5 in domain II (IIL45) and helices IIS5 and IIIS6. nih.govpnas.orgresearchgate.net

PyR2 (Site 2): A second receptor site has been proposed in the interface between domains I and II, involving helices IL45, IS5, IS6, and IIS6. nih.govmdpi.com The discovery of this second site helps explain the complex action of pyrethroids and provides a more complete model for their high insecticidal activity. pnas.org It is suggested that the simultaneous binding of a pyrethroid molecule to both PyR1 and PyR2 is necessary to effectively lock the sodium channel in its open state. nih.govmdpi.compnas.org

Pyrethroids, including this compound, exhibit state-dependent binding, showing a much higher affinity for the open state of the sodium channel compared to the resting state. researchgate.netresearchgate.netportlandpress.com This preferential binding to the open channel conformation explains why their effects are often "use-dependent," meaning the modification of channels is significantly enhanced by repeated nerve stimulation. researchgate.net The binding of the insecticide across these different channel domains is thought to physically stabilize the open conformation, thereby inhibiting the transition to the closed or inactivated states. researchgate.netportlandpress.com

Comparative Analysis of this compound's Action with Other Pyrethroids on Sodium Channels

Pyrethroids are broadly classified into two categories, Type I and Type II, based on their chemical structure and the resulting neurotoxic symptoms. nih.gov this compound is a Type I pyrethroid, characterized by the absence of an α-cyano group in its structure. nih.govnih.gov Type II pyrethroids, such as deltamethrin (B41696) and cypermethrin, possess this α-cyano group. who.intnih.gov This structural difference leads to distinct modifications of sodium channel gating.

Both types of pyrethroids prolong the opening of sodium channels, but the duration and characteristics of this effect differ significantly. nih.gov

Type I Pyrethroids (e.g., this compound, Permethrin, Tetramethrin): These compounds cause a substantial prolongation of the sodium current. nih.gov In voltage-clamp experiments, this manifests as a large tail current that decays relatively quickly (on the scale of tens to hundreds of milliseconds). nih.govcapes.gov.br This action leads to the characteristic repetitive firing of neurons. inchem.org

Type II Pyrethroids (e.g., Deltamethrin, Cypermethrin, Fenvalerate): These compounds modify sodium channel gating more dramatically, causing a much more persistent channel opening. pnas.orgnih.gov The resulting sodium tail current is exceptionally long-lasting, decaying very slowly (on the scale of seconds or even minutes). who.intnih.gov This leads to a persistent membrane depolarization and conduction block rather than high-frequency repetitive firing. who.int

The following table summarizes the key differences in the effects of Type I and Type II pyrethroids on sodium channel kinetics.

| Feature | Type I Pyrethroids (e.g., this compound) | Type II Pyrethroids (e.g., Deltamethrin) |

| α-Cyano Group | Absent nih.gov | Present nih.gov |

| Primary Effect | Induce repetitive neuronal firing inchem.org | Cause persistent membrane depolarization and conduction block who.int |

| Tail Current Duration | Prolonged, but decays relatively rapidly (milliseconds) nih.govcapes.gov.br | Extremely prolonged, decays very slowly (seconds to minutes) nih.gov |

| Mean Channel Open Time | Greatly prolonged nih.gov | Much more profoundly prolonged than Type I nih.gov |

These differences in molecular action on the sodium channel directly correlate with the different poisoning syndromes observed in insects and mammals.

Structure Activity Relationship Sar Studies

Stereochemical Determinants of Insecticidal Efficacy

Allethrin (B1665230) possesses three chiral centers, resulting in a total of eight possible stereoisomers. jasco.com.br The spatial arrangement of substituents around these centers is a critical determinant of the molecule's ability to interact with its target site, the voltage-gated sodium channels in the insect's nervous system. medchemexpress.commdpi.com

Commercial allethrin is a racemic mixture of all eight stereoisomers. jasco.com.brinchem.org However, research has demonstrated that these isomers possess significantly different levels of insecticidal activity. chemistryviews.org The process of separating these isomers and evaluating their individual efficacy has been a key aspect of pyrethroid development. chemistryviews.org The most effective isomer has been identified as the (+)-allethronyl (+)-trans-chrysanthemate, also known as S-Bioallethrin or the [1R, trans;1S]-isomer. inchem.orgresearchgate.netwho.int This isomer exhibits the highest biological activity, followed by the [1R, cis;1S]-isomer. inchem.orgwho.int

The development of synthetic processes to selectively produce the most active isomers has led to commercial products with enhanced potency. chemistryviews.org For instance, d-Allethrin is an enriched mixture of four isomers: [1R, trans;1R]-, [1R, trans;1S]-, [1R, cis;1R]-, and [1R, cis;1S]-isomers in an approximate 4:4:1:1 ratio. inchem.orgwho.int Bioallethrin consists of a near 1:1 mixture of the [1R, trans;1R]- and [1R, trans;1S]-isomers, while Esbiothrin contains the same two isomers but in a 1:3 ratio. inchem.orgwikipedia.org The pinnacle of this stereochemical optimization is S-Bioallethrin, which is the pure [1R, trans;1S]-isomer. inchem.org

Table 1: Relative Insecticidal Efficacy of Allethrin Stereoisomers

| Isomer Configuration | Common Name/Component of | Relative Insecticidal Activity |

|---|---|---|

| [1R, trans; 1S] | S-Bioallethrin | Most Biologically Active inchem.orgresearchgate.net |

| [1R, cis; 1S] | This compound Component | Second Most Active inchem.org |

| [1R, trans; 1R] | Bioallethrin/Esbiothrin/d-Allethrin Component | Active |

| [1R, cis; 1R] | This compound Component | Active |

| [1S, trans; 1R] | Allethrin Component | Less Active |

| [1S, trans; 1S] | Allethrin Component | Less Active |

| [1S, cis; 1R] | Allethrin Component | Less Active |

| [1S, cis; 1S] | Allethrin Component | Less Active |

Quantitative Structure-Activity Relationships (QSAR) for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgmst.dk These models are instrumental in predicting the potency of new chemical structures, thereby guiding the synthesis of more effective insecticides. mst.dk For pyrethroids like this compound, QSAR studies have focused on modifying both the alcohol (allethrolone) and acid (chrysanthemic acid) moieties. nih.govjst.go.jp

Early SAR studies on allethrin analogs involved minor structural modifications. chemistryviews.org For example, investigations into the side chain of the alcohol moiety revealed that the propargyl analogue of allethrin, while initially showing decreased activity against houseflies, was later predicted by SAR to have significantly higher activity, leading to the development of Prallethrin. nih.govjst.go.jp

Further studies explored the impact of various alkyl substituents on the cyclopropane (B1198618) ring of the acid moiety. jst.go.jp These investigations helped to elucidate the importance of the isobutenyl side chain at the 3-position of chrysanthemic acid for insecticidal activity. jst.go.jpjst.go.jp The development of Terallethrin, which contains a 2,2,3,3-tetramethylcyclopropane carboxylic acid, was a result of such SAR explorations. jst.go.jp

Table 2: QSAR Insights for Allethrin Analogs

| Analog/Modification | Structural Change | Impact on Bioactivity | Resulting Compound |

|---|---|---|---|

| Propargyl Analogue | Replacement of allyl side chain in allethrolone (B1665232) with a propargyl group. nih.gov | Initially showed 40% less activity against houseflies, but SAR indicated high potential activity. nih.govjst.go.jp | Prallethrin nih.gov |

| Tetramethylcyclopropane Analogue | Modification of the acid moiety to 2,2,3,3-tetramethylcyclopropane carboxylic acid. jst.go.jp | Explored SAR of simple alkyl substituents on the cyclopropane ring. jst.go.jp | Terallethrin jst.go.jp |

| Substituted Benzyl (B1604629) Esters | Replacement of the allethrolone moiety with substituted benzyl alcohols. chemistryviews.org | Generally produced compounds with minimal to no insecticidal activity. chemistryviews.org | N/A |

| 3-Phenoxybenzyl Esters | Replacement of the allethrolone moiety with 3-phenoxybenzyl alcohol. mdpi.com | Led to highly efficacious insecticides like Phenothrin. mdpi.com | Phenothrin mdpi.com |

Molecular Structural Features Influencing Bioactivity

The bioactivity of this compound is not determined by a single feature but by the specific stereochemical conformation of the entire molecule, which dictates how its various chemical groups are positioned relative to each other. researchgate.net The key structural components essential for its insecticidal activity include the cyclopropane ring, the ester linkage, and the specific side chains on both the acid and alcohol portions of the molecule. mdpi.com

The Acid Moiety (Chrysanthemic Acid): The 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate structure is fundamental. The gem-dimethyl group on the cyclopropane ring and the isobutenyl side chain are considered crucial for activity. jst.go.jpresearchgate.net The stereochemistry of the cyclopropane ring (cis/trans isomerism) significantly affects efficacy, with trans-isomers generally showing higher activity. mdpi.com

The Alcohol Moiety (Allethrolone): The (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl group provides the correct spatial orientation for the ester. The allyl group in the five-membered ring is a key feature that contributes to its insecticidal profile. chemistryviews.org

The Ester Linkage: The ester bond connecting the acid and alcohol moieties is a critical functional group. Photochemical degradation of allethrin often involves the cleavage of this ester bond. who.int

Modifications to these core features have led to the development of a wide array of synthetic pyrethroids. For instance, replacing the allethrolone moiety with 3-phenoxybenzyl alcohol led to the creation of phenothrin, while further adding an α-cyano group to this alcohol yielded highly potent third-generation pyrethroids like cyphenothrin. mdpi.com These modifications often enhance photostability and insecticidal potency. nih.govresearchgate.net

Table 3: Influence of Key Molecular Features on Bioactivity

| Molecular Feature | Structural Detail | Influence on Bioactivity |

|---|---|---|

| Cyclopropane Ring | (1R)-configuration and trans-stereochemistry at C1 and C3. researchgate.netmdpi.com | Critical for high insecticidal activity; trans-isomers are generally more potent than cis-isomers. mdpi.com |

| Gem-dimethyl Group | Two methyl groups at the C2 position of the cyclopropane ring. jst.go.jp | Considered essential for maintaining the correct conformation for receptor binding. |

| Isobutenyl Side Chain | Side chain at the C3 position of the cyclopropane ring. jst.go.jp | Believed to be indispensable for high insecticidal activity in classical pyrethroids. jst.go.jpjst.go.jp |

| Allethrolone Side Chain | Allyl group on the cyclopentenolone ring. chemistryviews.org | Contributes to the specific insecticidal properties and volatility. chemistryviews.orgnih.gov |

| Ester Linkage | Connects the chrysanthemic acid and allethrolone moieties. mdpi.com | Essential for the overall structure; cleavage leads to loss of activity. who.int |

Computational Modeling and Prediction of Structure-Activity Correlations

In recent years, computational modeling and in silico methods have become invaluable tools in SAR studies, allowing for the prediction of biological activity and interactions without synthesizing the physical compounds. researchgate.nettoxicology.org These approaches use the three-dimensional structure of molecules to predict their properties and interactions with biological targets. mst.dkresearchgate.net

For pyrethroids, computational studies have been used to model the binding of these insecticides to their target, the voltage-gated sodium channel. researchgate.net These models predict that pyrethroids fit into a hydrophobic pocket within the channel protein. researchgate.net Molecular dynamics simulations have been employed to understand the conformational behavior of pyrethroids and identify the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net

In silico analysis has also been applied to investigate the interactions of allethrin with other biological molecules, such as human drug transporters. nih.govplos.org In one study, molecular descriptors like molecular weight and lipophilicity (log P) were found to be associated with the inhibition of certain transporters by allethrin. nih.govresearchgate.net These computational models successfully predicted the inhibitory activity of other pyrethroids, demonstrating the predictive power of such approaches. nih.govresearchgate.net The use of computational tools can help screen large numbers of compounds quickly, prioritizing those with the highest predicted activity for synthesis and testing. researchgate.netresearchgate.net

Table 4: Molecular Descriptors Correlated with Transporter Inhibition by Allethrin Analogs

| Molecular Descriptor Type | Example Descriptor | Observed Correlation |

|---|---|---|

| Physicochemical Property | Molecular Weight | Positively correlated with inhibition of some drug transporters. nih.govresearchgate.net |

| Physicochemical Property | Lipophilicity (e.g., XLogP3) | Associated with transporter inhibition activity. nih.govresearchgate.net |

| 2D-Matrix Based | Various topological indices | Found to be correlated with inhibition of OCT1 activity. plos.org |

| Edge Adjacency Indices | Various connectivity indices | Found to be correlated with inhibition of OCT1 activity. plos.org |

Biotransformation and Detoxification in Organisms

Enzymatic Pathways of Metabolism in Arthropods and Other Non-Human Organisms

The metabolic fate of D-Allethrin in arthropods and other non-human organisms is predominantly governed by two major families of enzymes: esterases and cytochrome P450 monooxygenases. These enzymes play a crucial role in the detoxification of the compound.

A primary and significant pathway in the detoxification of this compound is the hydrolysis of its central ester bond, a reaction catalyzed by carboxylesterases. ucanr.eduresearchgate.net This enzymatic cleavage breaks the this compound molecule into two less toxic fragments: chrysanthemic acid and allethrolone (B1665232). nih.govpharmacompass.com The activity of these esterases is a key factor in the selective toxicity of pyrethroids, as insects that are more susceptible to this compound often exhibit lower esterase activity. Conversely, resistance to pyrethroids in many insect species has been linked to enhanced esterase activity. ucanr.edu

The process of ester hydrolysis is not uniform across all isomers of allethrin (B1665230); trans-isomers are generally hydrolyzed more rapidly than their cis-counterparts. inchem.org This stereospecificity in hydrolysis has been observed in various organisms, including insects and mammals. ucanr.edu For instance, studies on porcine carboxylesterase have shown that it can effectively hydrolyze permethrin, a related pyrethroid, while bifenthrin (B131952) is more resistant to this enzymatic action. nih.gov

Microorganisms, including bacteria and fungi, also utilize esterases as the initial step in the biodegradation of pyrethroids like allethrin. researchgate.netfrontiersin.org Strains of Pseudomonas, Bacillus, and Aspergillus have been identified as capable of degrading pyrethroids through the action of their esterase enzymes. frontiersin.org

In addition to ester hydrolysis, oxidative pathways mediated by cytochrome P450 (CYP) monooxygenases are fundamental to the metabolism of this compound. researchgate.net These enzymes introduce oxygen into the this compound molecule, creating more polar and excretable metabolites. beilstein-journals.orguni-hannover.de The CYP450 system is a diverse family of enzymes that can attack multiple sites on the pyrethroid structure. liverpool.ac.uk

Key oxidative reactions in this compound metabolism include:

Hydroxylation of the methyl groups: The gem-dimethyl group on the cyclopropane (B1198618) ring and the methyl group on the isobutenyl side chain are common targets for hydroxylation. who.intannualreviews.org

Oxidation of the allyl side chain: The allyl group of the allethrolone moiety can undergo oxidation. who.int

Aromatic hydroxylation: In pyrethroids containing an aromatic ring, hydroxylation of the ring is a common metabolic route. researchgate.net

The activity of these P450 enzymes is a significant factor in insecticide resistance. liverpool.ac.uk Overexpression of certain P450 genes can lead to increased metabolism and detoxification of pyrethroids, conferring resistance in insect populations. In some cases, oxidation is the more dominant metabolic pathway, particularly for cis-isomers of pyrethroids, which are more resistant to hydrolysis. inchem.org

Following the primary metabolic reactions of hydrolysis and oxidation (Phase I metabolism), the resulting metabolites undergo conjugation reactions (Phase II metabolism). These reactions further increase the water solubility of the metabolites, preparing them for excretion. toxno.com.au

Common conjugation reactions include:

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.

Sulfation: Sulfate (B86663) groups can be added to the hydroxylated metabolites.

These conjugated metabolites are then readily eliminated from the organism, primarily through urine and feces. pharmacompass.com The efficient excretion of these polar conjugates prevents the accumulation of the parent compound or its primary metabolites in tissues, which is a key aspect of the detoxification process. researchgate.net

Cytochrome P450 Monooxygenase-Mediated Oxidative Pathways

Identification and Characterization of Primary and Secondary Metabolites (non-human)

The biotransformation of this compound in non-human organisms results in a variety of primary and secondary metabolites. The identification of these metabolites is crucial for understanding the detoxification pathways and the potential for bioaccumulation.

Primary Metabolites: These are the direct products of Phase I metabolism (hydrolysis and oxidation).

Chrysanthemic acid (CA): Formed from the hydrolysis of the ester linkage. nih.gov It exists as cis- and trans-isomers.

Allethrolone: The alcohol moiety released upon ester hydrolysis. nih.govpharmacompass.com

Oxidized Allethrin Derivatives: These are ester-containing metabolites where oxidation has occurred at various positions. nih.gov This includes hydroxylation at one of the geminal methyl groups on the cyclopropane ring or at the trans-methyl group of the isobutenyl moiety. who.int A metabolite with a hydroxylated cyclopropane methyl group and an oxidized trans-methyl group (to a carboxyl group) has also been identified. pharmacompass.com

Chrysanthemum dicarboxylic acid (CDCA): A further oxidation product of the chrysanthemic acid moiety. nih.govpharmacompass.com

Secondary Metabolites: These are the products of Phase II conjugation reactions.

Glucuronide and sulfate conjugates: The hydroxylated primary metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility for excretion. researchgate.net

The table below summarizes the major metabolites of this compound identified in non-human organisms.

| Metabolite Type | Metabolite Name | Precursor | Metabolic Pathway |

| Primary | Chrysanthemic acid | This compound | Ester Hydrolysis |

| Primary | Allethrolone | This compound | Ester Hydrolysis |

| Primary | Hydroxylated Allethrin | This compound | Oxidation (Cytochrome P450) |

| Primary | Chrysanthemum dicarboxylic acid | Chrysanthemic acid | Oxidation |

| Secondary | Glucuronide Conjugates | Hydroxylated Metabolites | Glucuronidation |

| Secondary | Sulfate Conjugates | Hydroxylated Metabolites | Sulfation |

Studies in rats have shown that after oral administration of radiolabelled allethrin, the majority of the dose is excreted within a few days, with metabolites found in both urine and feces. pharmacompass.com The urinary metabolites consist of both ester-form metabolites and the hydrolyzed products, chrysanthemic acid and allethrolone. nih.govpharmacompass.com

Species-Specific Differences in Biotransformation Profiles and Rates

Significant differences exist in the biotransformation profiles and rates of pyrethroids, including this compound, among different species. These differences are a major determinant of the selective toxicity of these insecticides.

Insects vs. Mammals: Mammals generally metabolize pyrethroids much more rapidly than insects. This is attributed to higher levels and greater efficiency of detoxifying enzymes, such as carboxylesterases and cytochrome P450s, in mammals. ucanr.edu This rapid metabolism and subsequent excretion prevent the accumulation of the toxic parent compound in mammalian tissues. researchgate.net

Among Insect Species: There is considerable variation in metabolic capacity among different insect species. This can lead to differences in susceptibility to this compound. For example, insect species that have developed resistance to pyrethroids often exhibit higher levels of esterase or P450 activity. ucanr.edu

The table below highlights some of the key species-specific differences in pyrethroid metabolism.

| Species Comparison | Key Metabolic Difference | Consequence |

| Insects vs. Mammals | Mammals have higher levels of detoxifying enzymes (esterases, P450s). | More rapid detoxification and lower toxicity in mammals. |

| Resistant vs. Susceptible Insects | Resistant strains often show enhanced esterase and/or P450 activity. | Increased metabolism and reduced efficacy of the insecticide. |

| Rat vs. Human (Deltamethrin) | Primarily oxidative metabolism in rats vs. primarily hydrolytic metabolism in humans. | Differences in the rate of detoxification and metabolite profile. |

| Rat vs. Mouse (Permethrin) | trans-permethrin is mainly hydrolyzed in rats, while both hydrolysis and oxidation are important in mice. | Species-specific metabolite profiles and potential differences in toxicity. |

These species-specific differences underscore the importance of considering the metabolic fate of this compound in different organisms when assessing its environmental impact and selectivity.

Insecticide Resistance Mechanisms in Arthropod Pests

Target-Site Resistance

Target-site resistance occurs when the insecticide's molecular target in the pest is modified, reducing the binding affinity and efficacy of the compound. brieflands.comnih.gov For D-Allethrin and other pyrethroids, the primary target is the voltage-gated sodium channel (VGSC) in the insect's nervous system. mdpi.comnih.gov

Knockdown Resistance (kdr) Mutations in Voltage-Gated Sodium Channels

The most well-documented form of target-site resistance to pyrethroids is knockdown resistance (kdr). brieflands.commdpi.com This phenomenon is caused by specific point mutations, or single nucleotide polymorphisms (SNPs), in the para-type sodium channel gene. mdpi.complos.orgmdpi.com These mutations reduce the sensitivity of the nerve to the toxic effects of the insecticide. mdpi.comportlandpress.com this compound, a Type I pyrethroid, targets the VGSC, and mutations in this channel can confer resistance. mdpi.comnih.gov

The intensive use of pyrethroids has led to the selection and spread of kdr mutations in numerous arthropod pest populations. mdpi.com The initial and most common kdr mutation described was the replacement of Leucine with Phenylalanine at position 1014 (L1014F) in the house fly, Musca domestica. d-nb.info Other substitutions at the same position, such as L1014S, have also been identified in various species. plos.org

Research has identified several key kdr mutations associated with resistance to pyrethroids, including this compound, in various vector species. For instance, in the dengue vector Aedes aegypti, mutations such as S989P, V1016G, and F1534C in the VGSC gene are linked to pyrethroid resistance. d-nb.infoplos.org Studies in Southern China found a correlation between the V1016G mutation frequency and resistance to this compound. d-nb.info Similarly, simplified larval bioassays using d-T80 allethrin (B1665230) have confirmed pyrethroid resistance in Ae. aegypti populations where kdr mutations like V1016G, F1534C, and S982P were detected. who.int

Table 1: Selected Knockdown Resistance (kdr) Mutations Associated with Pyrethroid Resistance This table is interactive. Click on headers to sort.

| Mutation | Amino Acid Change | Affected Pest Species (Example) | Associated Pyrethroid(s) | Reference(s) |

|---|---|---|---|---|

| kdr | L1014F | Musca domestica, Culex pipiens pallens | DDT, Pyrethroids | d-nb.info, plos.org |

| kdr | L1014S | Anopheles gambiae, Culex pipiens | DDT, Pyrethroids | d-nb.info, plos.org |

| - | S989P | Aedes aegypti | Pyrethroids | d-nb.info, plos.org |

| - | V1016G | Aedes aegypti | This compound, Deltamethrin (B41696) | d-nb.info, plos.org |

| - | F1534C | Aedes aegypti | This compound, Permethrin | who.int, plos.org |

| super-kdr | M918T | Musca domestica | Pyrethroids | nih.gov, portlandpress.com |

Non-kdr Target-Site Alterations Affecting this compound Sensitivity

Beyond specific point mutations that directly reduce insecticide binding, other alterations to the voltage-gated sodium channel can also contribute to resistance. These non-kdr alterations often involve changes to the channel's gating properties—its kinetics or voltage-dependence of opening, closing, and inactivation. nih.gov

Pyrethroids like this compound preferentially bind to the open state of the sodium channel, prolonging the flow of sodium ions and causing the characteristic neurotoxic effects. portlandpress.comnih.gov Certain kdr mutations have been shown to enhance the channel's transition into a closed-state inactivation. nih.gov This altered gating counteracts the action of the pyrethroid, as it reduces the time the channel spends in the open state, making it a less available target. nih.gov While not a direct alteration of the binding site itself, this change in channel dynamics effectively reduces the insecticide's sensitivity. The differential sensitivity of various sodium channel isoforms to allethrin has also been noted, highlighting that the inherent properties of the channel play a crucial role in its susceptibility to the insecticide. nih.govnih.gov

Metabolic Resistance

Metabolic resistance is a widespread and powerful mechanism where insects exhibit enhanced detoxification of insecticides, breaking them down into less toxic molecules before they can reach their target site. nih.govpjoes.com This is typically achieved through the overexpression or increased efficiency of three major families of detoxification enzymes. brieflands.comresearchgate.net

Enhanced Esterase Activity Leading to Detoxification

Esterases, particularly carboxylesterases, are a key group of enzymes involved in metabolic resistance to pyrethroids. researchgate.netnih.gov They can detoxify compounds like this compound through two primary routes: hydrolyzing the ester bond in the molecule to produce non-toxic metabolites, or by sequestration, where the enzymes bind to and trap the insecticide, preventing it from reaching the sodium channel. nih.govcapes.gov.br

Studies on pyrethroid-resistant insect populations frequently show elevated esterase activity. In Selangor, Malaysia, populations of Aedes aegypti resistant to several pyrethroids, including this compound, demonstrated significantly enhanced levels of non-specific esterases (α-esterases and β-esterases). msptm.org Research focusing on the direct interaction between allethrin and esterase confirms the enzyme's role in the degradation of the insecticide. capes.gov.br The contribution of esterases to resistance can be confirmed using synergists, which are chemicals that inhibit these enzymes; an increase in insecticide toxicity after synergist treatment points to the involvement of metabolic detoxification. nih.gov

Increased Cytochrome P450 Monooxygenase Activity and Gene Overexpression

Cytochrome P450 monooxygenases (P450s or MFOs) are a large and versatile family of enzymes critical for the metabolism of a vast range of foreign compounds (xenobiotics), including insecticides. royalsocietypublishing.orgscience-line.comannualreviews.org P450s are a major factor in resistance to pyrethroids. nih.gov These enzymes typically detoxify insecticides through oxidative reactions. researchgate.net

Resistance is often linked to the overexpression of specific P450 genes, leading to higher quantities of the detoxifying enzyme. annualreviews.org This overexpression can result from gene amplification (an increase in the number of copies of a gene) or changes in regulatory regions that increase gene transcription. annualreviews.org In Aedes aegypti populations exposed to this compound and other pyrethroids, elevated activity of mixed-function oxidases was observed. msptm.org Furthermore, studies have shown that exposure to pyrethroids can induce the expression of certain P450 genes, such as those from the CYP4H family in Aedes aegypti, indicating their role in insecticide tolerance. eje.cz The polygenic nature of this resistance means that several P450 genes can be involved, sometimes conferring cross-resistance to different insecticide classes. science-line.com

Glutathione (B108866) S-Transferase Overexpression and Detoxification

Glutathione S-Transferases (GSTs) are another major family of detoxification enzymes that contribute to insecticide resistance. pjoes.comacademicjournals.org GSTs play a dual role in defending against pyrethroids. researchgate.net Their primary function is to catalyze the conjugation of the tripeptide glutathione to the insecticide. academicjournals.orgsapub.org This process makes the xenobiotic more water-soluble, facilitating its excretion from the insect's body. mdpi.com

In addition to this catalytic detoxification, GSTs can contribute to resistance through sequestration. mdpi.com The enzymes can bind non-catalytically to pyrethroid molecules, effectively trapping them and preventing them from reaching the nervous system. researchgate.net This sequestration mechanism has been hypothesized for pyrethroids in species like Tenebrio molitor. researchgate.net Studies on pyrethroid-resistant Aedes aegypti have recorded significantly increased GST activity in populations that were also tested against this compound. msptm.org Elevated GST levels are frequently associated with resistance to pyrethroids, organochlorines, and organophosphates, making them a crucial component of metabolic resistance. academicjournals.org

Behavioral Resistance Mechanisms, including Avoidance

Behavioral resistance is an adaptive change in pest behavior that minimizes their exposure to lethal doses of insecticides. frontiersin.orgirac-online.org This can manifest as avoidance of treated surfaces, altered feeding habits, or moving away from sprayed areas. frontiersin.orgirac-online.org For pyrethroids like this compound, this repellent effect can be a primary defense mechanism for the insect. mdpi.com

In some cases, what appears to be resistance is termed "behavioral avoidance," an innate, involuntary response that can reduce the selection pressure for physiological resistance. mdpi.com However, repeated exposure to sublethal doses of insecticides can select for lineages that are genetically better adapted to avoid the chemical, a phenomenon interpreted as the first step in a detoxification process. mdpi.com This type of resistance has been reported for several insecticide classes, including pyrethroids. irac-online.org

Molecular Diagnostics for Resistance Alleles and Phenotypes

Detecting insecticide resistance at the molecular level is crucial for effective pest management. For pyrethroids such as this compound, two primary resistance mechanisms are of key importance: target-site insensitivity and metabolic resistance. plos.orgunibas.ch

Target-Site Resistance: The primary target for pyrethroids is the voltage-gated sodium channel (VGSC) in the insect's nervous system. ird.frwho.int Mutations in the gene encoding this channel can prevent the insecticide from binding, leading to what is known as knockdown resistance (kdr). ird.frwho.intmednexus.org Several kdr mutations have been identified in various pest species, such as Aedes aegypti and Culex pipiens pallens. plos.orgwho.intnih.gov

Metabolic Resistance: This mechanism involves an enhanced ability of the insect to detoxify the insecticide before it can reach its target site. researchgate.netresearchgate.net This is often achieved through the overexpression of detoxification enzymes, primarily from three families:

Cytochrome P450 monooxygenases (P450s): These enzymes are frequently implicated in pyrethroid resistance. d-nb.info

Glutathione S-transferases (GSTs): Elevated levels of GSTs can also contribute to the detoxification of pyrethroids. ird.fr

Esterases (ESTs): Increased esterase activity is another well-documented mechanism of metabolic resistance. d-nb.info

The development of molecular diagnostic tools allows for the rapid screening of these resistance mechanisms. who.int These techniques are essential for monitoring the frequency and spread of resistance alleles in pest populations, providing critical information for tailoring control strategies. nih.govresearchgate.net

Table 1: Molecular Diagnostic Methods for this compound Resistance

| Resistance Mechanism | Target | Diagnostic Method | Purpose |

|---|---|---|---|

| Target-Site Insensitivity | Voltage-Gated Sodium Channel (Vssc) gene | Allele-Specific PCR (AS-PCR) who.intnih.gov | Detects specific known kdr point mutations. |

| Quantitative PCR (qPCR) plos.org | Identifies and quantifies the frequency of kdr alleles. | ||

| DNA Sequencing mednexus.org | Identifies known and novel mutations in the target gene. |

| Metabolic Resistance | Detoxification Enzyme Genes (e.g., CYPs, GSTs) | Quantitative PCR (qPCR) | Measures the expression levels (upregulation) of genes responsible for detoxification. |

Cross-Resistance Patterns with Other Insecticide Classes

Cross-resistance occurs when a single resistance mechanism confers protection against multiple insecticides, often from different chemical classes. irac-online.org This is a major concern for pest control, as the use of one insecticide can select for resistance to another, even if the latter has not been used. pesticidestewardship.org

Target-Site Cross-Resistance: The most well-documented example of cross-resistance involving pyrethroids like this compound stems from kdr mutations. Since both pyrethroids and the organochlorine insecticide DDT target the same site on the voltage-gated sodium channel, kdr mutations often provide resistance to both classes. ird.frpnas.orgpnas.org This historical link means that field selection with DDT in the past may have pre-selected for pyrethroid resistance. ird.fr

Metabolic Cross-Resistance: While it was once thought that metabolic resistance was largely specific to a single insecticide class, there is growing evidence of metabolic cross-resistance. pnas.org Certain detoxification enzymes, particularly cytochrome P450s, can have broad substrate specificity, allowing them to metabolize insecticides from different chemical groups. pnas.org For example, the P450 enzyme CYP6M2 in the malaria vector Anopheles gambiae has been shown to metabolize both pyrethroids and DDT. pnas.org Similarly, the CYP6g1 enzyme in Drosophila melanogaster is associated with resistance to organochlorines, organophosphates, and neonicotinoids. pnas.org While a single enzyme conferring resistance across multiple classes is a significant concern, it is also common for different genes within the same enzyme family to provide resistance to different insecticide classes. researchgate.net

Significant associations in knockdown rates between this compound and other pyrethroids like transfluthrin (B58387) and metofluthrin (B10177) have been observed, indicating the presence of cross-resistance within the pyrethroid class itself. researchgate.net

Table 2: Cross-Resistance Patterns with this compound

| Insecticide Class | Specific Compound Example(s) | Shared Resistance Mechanism with this compound | Type of Resistance |

|---|---|---|---|

| Organochlorines | DDT | kdr mutations in the voltage-gated sodium channel. ird.frpnas.org | Target-Site |

| DDT | Overexpression of specific Cytochrome P450 enzymes (e.g., CYP6M2). pnas.org | Metabolic | |

| Other Pyrethroids | Permethrin, Deltamethrin, Transfluthrin, Metofluthrin | kdr mutations in the voltage-gated sodium channel. pnas.org; Shared detoxification pathways. researchgate.net | Target-Site & Metabolic |

| Organophosphates | Malathion | Overexpression of specific Cytochrome P450 enzymes (e.g., CYP6g1 in Drosophila). pnas.org | Metabolic |

| Carbamates | Bendiocarb | Alterations in acetylcholinesterase (AChE) can occur alongside pyrethroid resistance mechanisms in multiply-resistant populations, though this is not direct cross-resistance from a single mechanism. pnas.org | Multiple Resistance (not direct cross-resistance) |

Environmental Fate and Degradation Pathways

Photodegradation Kinetics and Identification of Photoproducts

Photodegradation, the breakdown of compounds by light, is a significant pathway for the dissipation of D-Allethrin in the environment, particularly in the atmosphere and on surfaces exposed to sunlight. regulations.govwho.int When exposed to a sun lamp, a thin film of allethrin (B1665230) on glass showed 90% degradation within approximately 8 hours. who.int Similarly, S-Bioallethrin decomposes rapidly under sunlight exposure. who.int

The primary photoreactions involved in the breakdown of allethrin include:

Ester cleavage who.int

Di-pi-methane rearrangement who.int

Oxidation at the isobutenyl methyl group who.int

Epoxidation at the isobutenyl double bond who.int

Cis/trans-isomerization who.int

These reactions lead to the formation of several photoproducts. The major degradation products identified from the photolysis of allethrin are chrysanthemic acid (CA), allethrolone (B1665232), and dihydroxyallethrolone, which was observed at a maximum of 34.9% in a photolysis study. regulations.govwho.int Other identified photoproducts include the 3-(2-hydroxymethyl) or the 3-(1-epoxy) derivative of allethrin and cyclopropylrethronyl chrysanthemate. who.int

It is worth noting that while D-phenothrin (B1212162) is more resistant to photolysis than allethrin, it still undergoes photodegradation due to the presence of the photo-labile isobutenyl group. inchem.org The study of the photochemical behavior of several household pyrethroids, including allethrin, using photo-solid-phase microextraction (photo-SPME) has provided insights into their photodegradation kinetics and the identification of their photoproducts. researchgate.net

Biodegradation in Soil and Aquatic Environments

Biodegradation is a crucial process in the breakdown of this compound in both soil and aquatic environments. Synthetic pyrethroids like allethrin are generally degraded rapidly in soil and plants through processes such as ester hydrolysis and oxidation at various points on the molecule. who.int They tend to be strongly adsorbed by soil and sediments, limiting their elution with water. who.int

In aerobic soil conditions, the allethrins are considered non-persistent to slightly persistent. regulations.gov Studies have shown half-lives ranging from 16.9 to 22.0 days for the acid-labeled moiety and 40.1 to 42.5 days for the alcohol-labeled moiety. regulations.gov By 6 months, a significant portion of d-trans allethrin can be mineralized to carbon dioxide (CO2), with observed values of 39% for the acid-labeled moiety and 71% for the alcohol-labeled moiety. regulations.gov Unextractable residues are also formed, accounting for over 40% of the applied amount in some studies. regulations.gov

Several microorganisms have been identified that can degrade pyrethroids, including this compound. nih.govnih.gov These microbes utilize the insecticide as a source of carbon and nitrogen for their growth. nih.govfrontiersin.org The initial and most critical step in the microbial degradation of pyrethroids is the hydrolysis of the ester bond, a reaction catalyzed by esterase or carboxylesterase enzymes. nih.govfrontiersin.org

Bacillus megaterium : Strain HLJ7 of Bacillus megaterium has demonstrated high efficiency in degrading allethrin. researchgate.netnih.gov This strain can remove 96.5% of a 50 mg/L concentration of allethrin in a minimal medium within 11 days. researchgate.netnih.gov The degradation follows first-order kinetics, with a half-life of 3.56 days, significantly shorter than the 55.89 days in the control group. researchgate.netnih.gov In soil remediation experiments, strain HLJ7 removed about 70.8% of an initial 50 mg/kg of allethrin within 15 days. researchgate.netnih.gov

Acidomonas sp. : An isolate of Acidomonas sp. has been shown to use allethrin as its sole carbon source, degrading over 70% of it in a minimal medium within three to seven days. nih.govresearchgate.net The degradation pathway involves hydrolysis followed by oxidation and dehydrogenation. frontiersin.orgresearchgate.net

Other bacterial genera known for their pyrethroid degradation capabilities include Achromobacter, Brevibacterium, and Pseudomonas. researchgate.net Fungal genera such as Aspergillus and Cladosporium also play a role in the biodegradation of these compounds. researchgate.net A novel fungus, Fusarium proliferatum strain CF2, isolated from contaminated soils, was able to completely degrade 50 mg·L−1 of allethrin within 144 hours. nih.gov

The microbial degradation of this compound proceeds through a series of intermediate compounds. The primary mechanism involves the cleavage of the carboxylester bond. researchgate.netnih.gov

In studies with Bacillus megaterium strain HLJ7, five intermediate metabolites were identified through gas chromatography-mass spectrometry, indicating that after the initial ester bond cleavage, the five-carbon ring is degraded, followed by further metabolism. researchgate.netnih.gov

Research on Acidomonas sp. has identified the following major metabolites of allethrin biodegradation:

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl) researchgate.net

2-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid researchgate.net

Chrysanthemic acid frontiersin.orgresearchgate.net

Allethrolone [2-cyclopenten-l-one, 4-hydroxy-3-methyl-2(-2-propenyl)] frontiersin.orgresearchgate.net

These findings suggest a hydrolytic pathway followed by oxidation and dehydrogenation. researchgate.net The absence of persistent compounds in some studies indicates that the isolated strains can effectively degrade the intermediate compounds into non-toxic forms. researchgate.net

Microbial Degradation Mechanisms and Isolated Strains (e.g., Bacillus megaterium, Acidomonas sp.)

Persistence and Dissipation Rates in Environmental Matrices (soil, water, air)

The persistence of this compound in the environment is relatively low due to rapid degradation processes. who.int

Soil : this compound is considered non-persistent to slightly persistent in aerobic soil, with half-lives typically ranging from a couple of weeks to just over a month. regulations.gov It has low mobility in most soils due to its tendency to adsorb to soil particles. regulations.govregulations.gov

Water : While data on its fate in aquatic environments is limited, hydrolysis and photolysis are expected degradation pathways. regulations.gov The main transformation products in water include allethrolone. regulations.gov Due to its low mobility in soil, the amount of this compound reaching water bodies from sources like repellent candles is likely to be very low. regulations.gov

Air : Photodegradation is a significant pathway for the dissipation of this compound in the air. regulations.gov Its volatility is considered low to moderate. regulations.govregulations.gov Studies monitoring air concentrations after the use of household mosquito repellents showed that residues of allethrin dissipated significantly over a 6-hour period. researchgate.net

The following table summarizes the dissipation of this compound in different environmental matrices.

| Environmental Matrix | Dissipation/Degradation Process | Persistence/Half-life | Key Findings |

| Soil | Aerobic biodegradation | Non-persistent to slightly persistent (Half-life: 16.9-42.5 days) regulations.gov | Low mobility due to adsorption. regulations.gov |

| Water | Hydrolysis, Photolysis | Data limited | Low potential for contamination from current uses. regulations.gov |

| Air | Photodegradation | Rapid dissipation | Significant pathway for environmental breakdown. regulations.gov |

Environmental Transport and Distribution Models

To estimate the environmental concentrations and potential risks of this compound, environmental transport and distribution models are utilized. These models are particularly important when there are limited direct measurement data. regulations.gov

For instance, the Quantitative Structure/Activity Relationship (QSAR) Estimation Program Interface (EPI) Suite™ has been used to estimate the rate of photolysis in the atmosphere in the absence of submitted data. regulations.gov

To assess the potential effects on aquatic organisms, an estimated environmental concentration (EEC) is often determined by modeling the transport of the pesticide into a standard water body, such as a farm pond. regulations.gov These models consider factors like the amount of active ingredient, dilution in the air, low deposition rates, low mobility in soil, and subsequent degradation. regulations.gov

Due to data gaps for this compound, data from structurally similar compounds like the naturally occurring pyrethrin 1 are sometimes used to help characterize its environmental fate and transport more fully. regulations.govregulations.gov This "data bridging" approach is based on the high structural similarity between synthetic allethrins and natural pyrethrins (B594832). regulations.govregulations.gov

Ecotoxicological Impact on Non Target Organisms

Acute and Chronic Toxicity to Aquatic Organisms

D-Allethrin is recognized for its high toxicity to aquatic life. orst.eduwho.intwikipedia.orgnih.gov This toxicity affects both fish and the invertebrates that form a crucial part of aquatic food webs.

Fish Species Susceptibility (e.g., bluegill, zebrafish)

Research has consistently shown that this compound and its related compounds are highly toxic to fish. orst.eduwho.intepa.gov The sensitivity of fish to pyrethroids is often attributed to their slower metabolism and elimination of these chemicals. orst.edu The toxicity can also be influenced by water temperature, with higher temperatures sometimes increasing toxicity. who.int

For the bluegill sunfish (Lepomis macrochirus), the toxicity of (+)-trans-allethrin was found to be about 1.5 times higher at 22°C than at 12°C. who.int In a recent study, a mixture of d-trans allethrin (B1665230) and d-phenothrin (B1212162) was tested on adult zebrafish (Danio rerio), yielding a 96-hour LC50 (lethal concentration for 50% of the test subjects) of 0.80 μg/L for d-trans allethrin. researchgate.net Another study reported a 96-hour LC50 of 9.7 ppb for d-trans-Allethrin in rainbow trout (Oncorhynchus mykiss). ipmcenters.org

Interactive Data Table: Acute Toxicity of this compound to Fish Species

| Species | Compound | Exposure Duration | LC50 Value | Reference |

| Zebrafish (Danio rerio) | d-trans allethrin | 96 hours | 0.80 μg/L | researchgate.net |

| Rainbow trout (Oncorhynchus mykiss) | d-trans-Allethrin | 96 hours | 9.7 ppb | ipmcenters.org |

| Bluegill sunfish (Lepomis macrochirus) | (+)-trans-allethrin | Not Specified | Higher at 22°C vs 12°C | who.int |

Aquatic Invertebrate Sensitivity (e.g., Daphnia, aquatic insect larvae)

Aquatic invertebrates are also highly susceptible to the toxic effects of this compound. orst.eduepa.gov Data for Daphnia magna, a key indicator species, shows a 48-hour IC50 (concentration causing 50% immobilization) of 6.1 µg/L. wefco-africa.co.za Other studies indicate that allethrin is generally less toxic to Daphnia and aquatic insect larvae compared to fish, with LC50 values ranging from 150 to 50,000 µg/L. who.intamazonaws.com However, pyrethroids as a class are known to be extremely toxic to aquatic insect larvae even at very low concentrations. ephemeroptera-galactica.com

Interactive Data Table: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Exposure Duration | IC50/LC50 Value | Reference |

| Daphnia magna | 48 hours | 6.1 µg/L (IC50) | wefco-africa.co.za |

| Daphnia and aquatic insect larvae | Not Specified | 150 - 50,000 µg/L (LC50) | who.intamazonaws.com |

| Stoneflies | Not Specified | 5.6 ppb (LC50) | epa.gov |

| Blackflies | Not Specified | 56 ppb (LC50) | epa.gov |

Toxicity to Terrestrial Invertebrates

The impact of this compound extends to the terrestrial environment, affecting beneficial insects such as pollinators and organisms vital for soil health. orst.eduwho.int

Pollinator Species Susceptibility (e.g., honeybees)

This compound is classified as moderately to highly toxic to honeybees (Apis mellifera). who.intwikipedia.orgherts.ac.uk The lethal dose (LD50) for honeybees has been reported to be between 3 and 9 µ g/bee . who.intwefco-africa.co.za Another source states the LD50 is between 0.003 to 0.009 mg per bee. orst.edu Despite this, some assessments suggest that due to low outdoor application rates, the risk to bees is not likely to result in significant mortality, even with direct application. epa.govepa.gov

Interactive Data Table: Acute Toxicity of this compound to Honeybees

| Species | LD50 Value | Reference(s) |

| Honeybee (Apis mellifera) | 3 - 9 µ g/bee | who.intwefco-africa.co.za |

| Honeybee (Apis mellifera) | 0.003 - 0.009 mg/bee | orst.edu |

Soil Microfauna and Macrofauna

Pesticides can significantly alter the communities of soil microfauna and macrofauna, which are crucial for soil fertility and ecosystem functioning. scirp.orgmdpi.com While specific studies on this compound's direct impact on the broader soil fauna are not detailed in the provided search results, pyrethroids can have adverse effects. For example, the pyrethroid deltamethrin (B41696) has been shown to reduce the density of Coleoptera (beetles) in soil. researchgate.netscielo.br Allethrin is considered moderately toxic to earthworms. herts.ac.uk The extensive use of pesticides can disrupt soil chemistry and the interactions between soil organisms and plant roots. scirp.org

Avian Ecotoxicology

In contrast to its effects on invertebrates and fish, this compound exhibits low toxicity to birds. orst.eduwho.int The acute oral LD50 for Mallard ducks is reported to be greater than 2000 mg/kg, and the 8-day dietary LC50 for Bobwhite quail is greater than 5620 mg/kg. orst.eduwefco-africa.co.za This indicates that this compound poses a relatively low direct toxic risk to avian species. amazonaws.com

Interactive Data Table: Avian Toxicity of this compound

| Species | Test Type | Value | Reference(s) |

| Mallard duck | Acute Oral LD50 | >2000 mg/kg | orst.edu |

| Bobwhite quail | 8-day Dietary LC50 | >5620 mg/kg | wefco-africa.co.za |

| Bobwhite quail | Acute Oral LD50 | 2030 mg/kg | orst.eduamazonaws.com |

Advanced Analytical Methodologies for D Allethrin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of D-Allethrin analysis, enabling the separation of this synthetic pyrethroid from complex matrices and the resolution of its isomeric forms. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC) are the most prominently used techniques.

Gas chromatography is a robust and widely employed method for the analysis of thermally stable and volatile compounds like this compound.

GC-FID: This technique is frequently used for the quantitative analysis of this compound in technical materials and formulated products. ppqs.gov.inpuntofocal.gob.ar A sample is dissolved in a suitable solvent, such as acetone (B3395972) or ethyl acetate, and an internal standard like dibutyl phthalate (B1215562) is added for accurate quantification. ppqs.gov.inpuntofocal.gob.ar The mixture is then injected into the GC, where it is vaporized and separated on a capillary column, often with a non-polar stationary phase like HP-1 (100% dimethylpolysiloxane). puntofocal.gob.ar The separated components are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte. A typical method might involve a column temperature of 200°C, an injector temperature of 250°C, and a detector temperature of 250°C. puntofocal.gob.ar

GC-MS: For more definitive identification and for analyzing trace levels of this compound and its impurities, GC is often coupled with a mass spectrometer (MS). capes.gov.brnih.gov GC-MS provides not only retention time data but also mass spectra, which act as a chemical fingerprint for each compound. mdpi.com This is particularly useful for identifying impurities in commercial this compound samples. capes.gov.brnih.gov Studies have successfully developed and validated GC-MS methods for the impurity profiling of synthetic this compound, identifying major impurities such as chrysolactone, allethrolone (B1665232), chrysanthemic acid, and chloro-derivatives of this compound. capes.gov.brnih.govresearchgate.net The use of an ion trap mass detector can further aid in the identification of these impurities. capes.gov.brnih.gov GC-MS/MS, or tandem mass spectrometry, offers even greater selectivity and sensitivity by reducing matrix interference, making it ideal for analyzing pyrethroids in complex environmental samples like water and sediment. usgs.govgcms.cz

A comparative analysis of GC-MS and GC-MS/MS for pyrethroid analysis in water samples revealed significantly lower method detection limits (MDLs) for the tandem MS technique.

Table 1: Comparison of Method Detection Limits (MDLs) for Pyrethroid Analysis in Water (ng/L)

| Analytical Method | MDL Range (ng/L) |

|---|---|

| GC/MS | 2.0 - 6.0 |

Data sourced from USGS reports on pyrethroid analysis.

HPLC is a versatile technique that is particularly advantageous for analyzing less volatile or thermally labile compounds. While this compound is amenable to GC, HPLC offers alternative selectivity and is crucial for certain applications, especially when coupled with mass spectrometry.

HPLC-UV: HPLC with an ultraviolet (UV) detector is used for the determination of this compound residues. fda.gov.tw The separation is typically achieved on a reversed-phase column, such as a C18 or a phenyl-hexyl column. nih.govacs.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water. nih.gov UV detection is commonly performed at a wavelength where this compound exhibits strong absorbance, such as 230 nm or 235 nm. fda.gov.twcipac.org This method has been successfully applied to determine allethrin (B1665230) residues in food matrices like mushrooms. fda.gov.tw

HPLC-MS/MS: The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and specific method for the analysis of this compound and its metabolites. nih.govcapes.gov.br This technique was instrumental in confirming the identity of impurities in this compound samples that were initially identified by GC/MS. nih.gov By using soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), HPLC-MS/MS can analyze the parent molecules of impurities with minimal fragmentation, confirming that these impurities are not artifacts of the high-temperature conditions in GC. researchgate.netnih.govcapes.gov.br This approach has validated the presence of impurities such as chrysolactone, chloro allethrin derivatives, allethrolone, and chrysanthemic acid. researchgate.netnih.gov

Supercritical fluid chromatography (SFC) is an emerging technique that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, offering high efficiency and speed.

SFC is a suitable alternative to GC for the analysis of pyrethroids, including this compound. nih.govacs.org It has shown comparable results to GC in terms of sensitivity, with limits of quantification around 2 μg/kg. nih.govacs.org SFC coupled with mass spectrometry (SFC-MS), often using electrospray ionization (ESI), provides a powerful tool for pyrethroid analysis in complex matrices like vegetables. nih.govacs.org A key advantage of SFC is the potential to include pyrethroids in broader multi-residue methods that encompass a wider range of pesticide polarities. acs.org While literature on SFC specifically for this compound is not extensive, its successful application for general pyrethroid analysis suggests its high potential for this compound as well. acs.org

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS/MS) Detection

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and for creating detailed impurity profiles of this compound. nih.gov By measuring the mass-to-charge ratio of ionized molecules, MS provides information about the molecular weight and elemental composition of a compound. nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful. nih.gov In this technique, a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides detailed structural information that can be used to identify the compound unequivocally. nih.gov

In the context of this compound, MS has been crucial for:

Confirming Impurity Structures: As mentioned, HPLC-MS/MS with soft ionization techniques has been used to confirm the structures of impurities identified by GC/MS, such as chrysolactone and various derivatives. nih.gov

Identifying Degradation Products: The thermal degradation of allethrin at elevated temperatures produces several compounds, including free trans-chrysanthemic acid, allethrolone, and 2-allyl-3-methylcyclopent-2-ene-1,4-dione, which were identified using a combination of GC and MS. tandfonline.com

Spectroscopic Methods for Compound Characterization (e.g., NMR, UV-Vis)

Spectroscopic methods provide valuable information about the chemical structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the precise structure of molecules. It provides detailed information about the carbon-hydrogen framework of a compound. The structure of degradation products from heated allethrin, for instance, has been confirmed using IR, NMR, and mass spectra. tandfonline.com